molecular formula C11H13BrN2O4 B2926936 Tert-butyl 2-amino-5-bromo-3-nitrobenzoate CAS No. 2287284-05-1

Tert-butyl 2-amino-5-bromo-3-nitrobenzoate

Cat. No.: B2926936
CAS No.: 2287284-05-1
M. Wt: 317.139
InChI Key: ICAKXDGBARPBGC-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-5-bromo-3-nitrobenzoate is an organic compound with a complex structure that includes a tert-butyl ester, an amino group, a bromine atom, and a nitro group attached to a benzoate ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-5-bromo-3-nitrobenzoate typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of 2-amino-3-nitrobenzoic acid, followed by esterification with tert-butyl alcohol. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts like sulfuric acid for the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-5-bromo-3-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tert-butyl 2-amino-5-bromo-3-nitrobenzoate is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-5-bromo-3-nitrobenzoate involves its reactivity due to the presence of multiple functional groups. The nitro group is electron-withdrawing, making the aromatic ring more susceptible to nucleophilic attack. The bromine atom can participate in substitution reactions, while the amino group can engage in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-bromo-3-nitrobenzoic acid: Lacks the tert-butyl ester group.

    Tert-butyl 2-amino-3-nitrobenzoate: Lacks the bromine atom.

    Tert-butyl 2-amino-5-bromo-4-nitrobenzoate: Different position of the nitro group.

Uniqueness

Tert-butyl 2-amino-5-bromo-3-nitrobenzoate is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications in synthesis and research .

Properties

IUPAC Name

tert-butyl 2-amino-5-bromo-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O4/c1-11(2,3)18-10(15)7-4-6(12)5-8(9(7)13)14(16)17/h4-5H,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICAKXDGBARPBGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C(=CC(=C1)Br)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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